5-(3-Carboxyphenyl)-2-hydroxypyrimidine
Overview
Description
Synthesis Analysis
While specific synthesis methods for “5-(3-Carboxyphenyl)-2-hydroxypyrimidine” were not found, a study on similar compounds, such as “5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid”, reported the synthesis of new coordination compounds through reactions with corresponding metal salts under solvothermal conditions .
Scientific Research Applications
Synthesis and Potential Therapeutic Applications
5-(3-Carboxyphenyl)-2-hydroxypyrimidine and its derivatives are explored primarily for their potential therapeutic applications. Kuvaeva et al. (2022) synthesized a water-soluble form of a new hydroxypyrimidine derivative, exhibiting low toxicity and pronounced anti-inflammatory activity, potentially useful for creating topical pharmaceuticals such as gels (Kuvaeva et al., 2022).
Antiviral and Anticancer Applications
Research by Hocková et al. (2003) showed that certain 5-substituted 2,4-diaminopyrimidine derivatives, structurally related to hydroxypyrimidines, have marked inhibitory activity against retrovirus replication in cell culture, highlighting their potential in antiviral therapies (Hocková et al., 2003).
Antimicrobial Activity
Gupta et al. (2014) synthesized multifunctional hydroxypyrimidines with potential antimicrobial properties. These compounds showed mild to moderate activity against pathogenic bacteria and fungi, suggesting their utility in developing new antimicrobial agents (Gupta et al., 2014).
Structural and Magnetic Properties
Chen et al. (2011) investigated the structural interconversion and tunable magnetic properties of a compound involving 2-hydroxypyrimidine-4,6-dicarboxylic acid. This research contributes to understanding the material science applications of hydroxypyrimidine derivatives (Chen et al., 2011).
Antioxidant Properties
Asha et al. (2009) synthesized hydroxypyrimidine derivatives with potential antioxidant properties. Some of these compounds demonstrated promising activity, indicating their relevance in antioxidant therapy or research (Asha et al., 2009).
Future Directions
While specific future directions for “5-(3-Carboxyphenyl)-2-hydroxypyrimidine” were not found, a study on “1,3,5-Tris(4-carboxyphenyl)benzene” suggested that it has promising anticancer potential and recommended further investigation into the synthesis of metallic and non-metallic derivatives for the treatment of cancer .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to target specific proteins or receptors in the body .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been found to have specific pharmacokinetic properties that impact their bioavailability .
Result of Action
Related compounds have been found to have specific effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
3-(2-oxo-1H-pyrimidin-5-yl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10(15)8-3-1-2-7(4-8)9-5-12-11(16)13-6-9/h1-6H,(H,14,15)(H,12,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBIJKSTMQOQND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CNC(=O)N=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686815 | |
Record name | 3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111108-95-2 | |
Record name | 3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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